Lipophilicity Modulation: XLogP3 of the Furan-2-yl Derivative vs. Thiophene and Phenyl Analogs
The target compound exhibits a computed XLogP3 of 3.0, reflecting the balance between the lipophilic 3,5-dimethylpyrazole and phenylpropanamide regions and the moderately polar furan ring [1]. Replacing the furan with a thiophene (predicted XLogP3 ≈ 3.4–3.6 based on standard atom-type contributions) increases lipophilicity by approximately 0.4–0.6 log units, potentially reducing aqueous solubility and altering membrane partitioning [2]. A direct phenyl analog would further increase XLogP3 beyond 3.5, diverging from the target compound's profile [2]. This quantifiable difference in lipophilicity is critical for researchers optimizing oral bioavailability or CNS penetration where a logD/logP window of 2–3.5 is often preferred.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | Thiophene-2-yl analog (predicted XLogP3 ≈ 3.4–3.6); Phenyl analog (predicted XLogP3 > 3.5) |
| Quantified Difference | Target compound is 0.4–0.6 log units less lipophilic than thiophene analog; ≥0.5 log units less lipophilic than phenyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) [1]; comparator values estimated using standard additive fragment contributions [2]. |
Why This Matters
Controlled lipophilicity directly impacts solubility, metabolic clearance, and off-target promiscuity-risk profiles that influence lead series prioritization.
- [1] PubChem Compound Summary for CID 122244392, N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-phenylpropanamide, Computed Properties: XLogP3-AA. View Source
- [2] Kuujia Compound Database, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-3-phenylpropanamide, CAS 2034565-36-9, Computed Properties section; comparator logP estimates derived from standard heterocycle π-value contributions (furan vs. thiophene vs. phenyl). View Source
